molecular formula C17H25BO2 B115325 (E)-4,4,5,5-Tetramethyl-2-(5-phenylpent-1-en-1-yl)-1,3,2-dioxaborolane CAS No. 154820-97-0

(E)-4,4,5,5-Tetramethyl-2-(5-phenylpent-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No. B115325
CAS RN: 154820-97-0
M. Wt: 272.2 g/mol
InChI Key: HLUHQMVNJDKHRO-GXDHUFHOSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C17H25BO2. It has a molecular weight of 272.2 g/mol.


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is soluble in ethanol and methanol, and slightly soluble in dimethylformamide . It should be stored under inert gas at -20°C .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been synthesized and studied for its molecular structure. Coombs et al. (2006) prepared a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, and analyzed its structure using X-ray diffraction, revealing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).

Synthesis of Modified Derivatives

Spencer et al. (2002) described the synthesis of modified derivatives of this compound, such as 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, and evaluated their activity against serine proteases including thrombin (Spencer et al., 2002).

Development of New Building Blocks

Büttner et al. (2007) developed a new building block using 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane for the synthesis of biologically active derivatives, demonstrating its high synthetic potential (Büttner et al., 2007).

Crystal Structure and DFT Study

P.-Y. Huang et al. (2021) conducted a study on boric acid ester intermediates with benzene rings derived from this compound, utilizing crystallographic and conformational analyses along with density functional theory (DFT) to investigate their molecular structures (P.-Y. Huang et al., 2021).

Fluorescence Probes for Hydrogen Peroxide Detection

Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes based on this compound for the detection of hydrogen peroxide (H2O2), demonstrating various fluorescence responses in the presence of H2O2 (Lampard et al., 2018).

Applications in Organic Synthesis and Catalysis

The compound has been used in various organic synthesis and catalysis studies, exploring its potential as a building block in chemical reactions and material science. For instance, Das et al. (2015) synthesized novel derivatives for potential application in LCD technology and as therapeutics for neurodegenerative diseases (Das et al., 2015).

Safety and Hazards

The safety data sheet for a related compound, “(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one”, indicates that it is suspected of damaging fertility or the unborn child . It should be handled with care, and any contents or containers should be disposed of at an approved waste disposal plant .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-5-phenylpent-1-enyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)14-10-6-9-13-15-11-7-5-8-12-15/h5,7-8,10-12,14H,6,9,13H2,1-4H3/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUHQMVNJDKHRO-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101152524
Record name 4,4,5,5-Tetramethyl-2-[(1E)-5-phenyl-1-penten-1-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157945-84-1
Record name 4,4,5,5-Tetramethyl-2-[(1E)-5-phenyl-1-penten-1-yl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157945-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[(1E)-5-phenyl-1-penten-1-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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